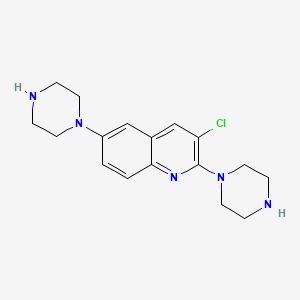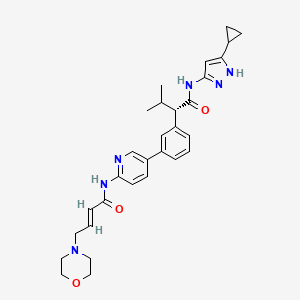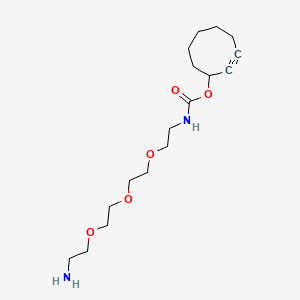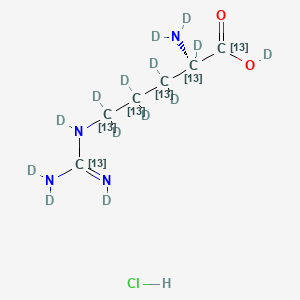
L-Arginine-13C6,d14 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine-13C6,d14 (hydrochloride) is a deuterated derivative of L-Arginine hydrochloride, labeled with 13C6. This compound serves as a nitrogen donor for the synthesis of nitric oxide and acts as a vasodilator . It is primarily used in scientific research for its unique isotopic labeling, which allows for precise tracking and analysis in various biochemical and physiological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,d14 (hydrochloride) involves the incorporation of carbon-13 and deuterium isotopes into the L-Arginine moleculeThe final product is then converted into its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of L-Arginine-13C6,d14 (hydrochloride) involves large-scale synthesis using advanced techniques such as stable isotope labeling and deuteration. These methods ensure high purity and isotopic enrichment, making the compound suitable for research applications. The production process is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine-13C6,d14 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, L-Arginine-13C6,d14 can be converted into its corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various isotopically labeled derivatives of L-Arginine, which are used in different research applications to study metabolic pathways and biochemical processes .
Applications De Recherche Scientifique
L-Arginine-13C6,d14 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in stable isotope labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of L-Arginine in cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of L-Arginine in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly those targeting nitric oxide pathways
Mécanisme D'action
L-Arginine-13C6,d14 (hydrochloride) exerts its effects by serving as a nitrogen donor for the synthesis of nitric oxide. Nitric oxide is a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. The compound interacts with nitric oxide synthase enzymes, facilitating the conversion of L-Arginine into nitric oxide and citrulline. This process involves several molecular targets and pathways, including the endothelial nitric oxide synthase (eNOS) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine-15N2 (hydrochloride): Another isotopically labeled derivative of L-Arginine, labeled with nitrogen-15.
L-Arginine-15N4 (hydrochloride): Labeled with four nitrogen-15 atoms.
L-Arginine-d7 (hydrochloride): Deuterated derivative with seven deuterium atoms.
L-Arginine-1,2-13C2 (hydrochloride): Labeled with two carbon-13 atoms
Uniqueness
L-Arginine-13C6,d14 (hydrochloride) is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical studies, making it a valuable tool for researchers studying complex biochemical processes .
Propriétés
Formule moléculaire |
C6H15ClN4O2 |
|---|---|
Poids moléculaire |
230.70 g/mol |
Nom IUPAC |
deuterio (2S)-2,3,3,4,4,5,5-heptadeuterio-5-[deuterio-(N,N,N'-trideuteriocarbamimidoyl)amino]-2-(dideuterioamino)(1,2,3,4,5-13C5)pentanoate;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1;/hD7 |
Clé InChI |
KWTQSFXGGICVPE-NKIZCGSASA-N |
SMILES isomérique |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])N([2H])[13C](=N[2H])N([2H])[2H])N([2H])[2H].Cl |
SMILES canonique |
C(CC(C(=O)O)N)CNC(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
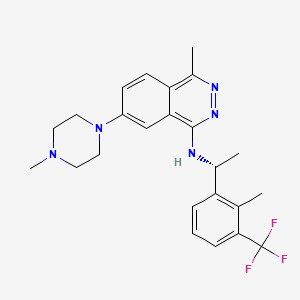

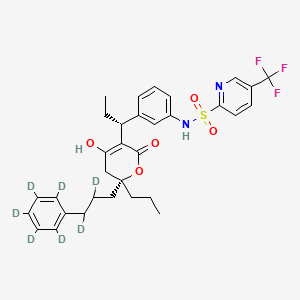
![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)

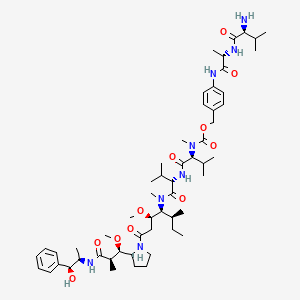
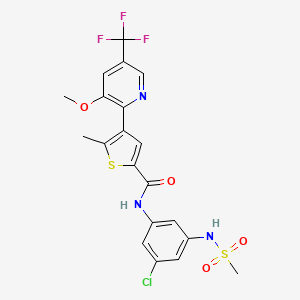
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
